molecular formula C5H9N3S B3381775 4-Propyl-4H-1,2,4-triazole-3-thiol CAS No. 27105-99-3

4-Propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3381775
CAS No.: 27105-99-3
M. Wt: 143.21 g/mol
InChI Key: CCHHCDJJRLONST-UHFFFAOYSA-N
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Description

4-Propyl-4H-1,2,4-triazole-3-thiol (CAS 27105-99-3) is a high-purity, solid organic compound with the molecular formula C5H9N3S and a molecular weight of 143.21 g/mol . This chemical belongs to the 1,2,4-triazole family, a class of nitrogen-sulfur heterocycles recognized for their significant potential in medicinal chemistry and materials science. As a research chemical, its core value lies in its versatile utility as a key synthetic intermediate and a privileged scaffold for the development of novel bioactive molecules and functional materials. The primary research applications of this compound stem from its multifunctional molecular structure. It serves as a fundamental building block for the synthesis of more complex triazole derivatives, which are frequently explored for their biological activities, including antimicrobial and anti-inflammatory properties . Furthermore, its structure features a thiol group, which allows it to act as a potent ligand in coordination chemistry. Similar 1,2,4-triazole-3-thiol analogs are known to form stable complexes with various transition metal ions (e.g., Ni(II), Cu(II), Zn(II)) by coordinating through the sulfur atom and/or ring nitrogen atoms . These complexes are of great interest in the creation of new materials with catalytic or magnetic properties. The mechanism of action for triazole derivatives in biological systems often involves interaction with enzymes or proteins. Spectroscopic and molecular modeling studies on related triazole compounds have demonstrated their ability to bind to specific sites on proteins like human serum albumin (HSA), primarily through hydrogen bonding and van der Waals forces, which can help researchers understand the compound's pharmacokinetic properties . For Research Use Only. This product is not intended for diagnostic or therapeutic uses. Safety Information: Please refer to the Safety Data Sheet (SDS) before use. This compound has the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-2-3-8-4-6-7-5(8)9/h4H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHHCDJJRLONST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244957
Record name 2,4-Dihydro-4-propyl-3H-1,2,4-triazole-3-thione
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Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27105-99-3
Record name 2,4-Dihydro-4-propyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27105-99-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-propyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 4-Propyl-4H-1,2,4-triazole-3-thiol and Analogues

The formation of the triazole-thiol ring system has been accomplished through several well-documented synthetic routes. These methods typically involve the careful selection of precursors to introduce the desired substituents at the N-4 and C-5 positions of the triazole ring.

A versatile method for the synthesis of 1,2,4-triazole-3-thiols involves the use of dithiocarbazinate salts as key intermediates. acs.org This route offers a modular approach to constructing the triazole ring.

The synthesis sequence can be initiated from an acid hydrazide. For the synthesis of a precursor to the target molecule, propionyl hydrazide would be the logical starting point. This hydrazide is treated with carbon disulfide in the presence of a base, typically an alcoholic solution of potassium hydroxide (B78521), to form the corresponding potassium dithiocarbazinate salt. acs.org This salt is a crucial intermediate, containing the necessary N-N-C-S skeleton required for the subsequent ring formation.

The potassium dithiocarbazinate intermediate is then cyclized to form the triazole ring. In many documented procedures, this is achieved by heating the salt with hydrazine (B178648) hydrate. acs.org This step results in the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. For instance, starting with propionyl hydrazide, this sequence would yield 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol. To obtain the desired 4-propyl-substituted compound via this general pathway, a modification would be necessary, such as using propylhydrazine (B1293729) in the cyclization step instead of hydrazine hydrate, which would introduce the propyl group at the N-4 position.

A widely employed and highly effective method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of 1-acyl-4-alkyl/arylthiosemicarbazides. mdpi.comscirp.org This is arguably the most direct route to the title compound.

The synthesis begins with the reaction between an acid hydrazide and an isothiocyanate. To produce this compound, propionyl hydrazide is reacted with propyl isothiocyanate. This reaction forms the open-chain intermediate, 1-propionyl-4-propylthiosemicarbazide.

This thiosemicarbazide (B42300) derivative is then subjected to dehydrative cyclization by refluxing in an alkaline solution, such as aqueous sodium hydroxide or potassium hydroxide. mdpi.comscirp.org The base facilitates the removal of a water molecule, leading to the formation of the stable five-membered triazole ring. After the reaction is complete, acidification of the solution precipitates the desired product, this compound. The yields for this type of cyclization are often reported to be good to high. mdpi.com

Table 1: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols via Thiosemicarbazide Cyclization mdpi.comscirp.org

Starting HydrazideStarting IsothiocyanateIntermediate ThiosemicarbazideFinal Product
Propionyl HydrazidePropyl Isothiocyanate1-Propionyl-4-propylthiosemicarbazide4-Propyl-5-ethyl-4H-1,2,4-triazole-3-thiol
Phenylacetic HydrazideCyclohexyl Isothiocyanate1-Phenylacetyl-4-cyclohexylthiosemicarbazide5-Benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Benzoic HydrazideCyclohexyl Isothiocyanate1-Benzoyl-4-cyclohexylthiosemicarbazide5-Phenyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

This table presents examples of the thiosemicarbazide cyclization route. Note that starting with propionyl hydrazide yields a 5-ethyl substituted triazole.

The 1,2,4-triazole-3-thiol ring exists in a tautomeric equilibrium with its thione form. The sulfur atom of the thiol group is a nucleophilic center and can readily undergo alkylation reactions. This allows for the synthesis of a wide array of S-substituted derivatives. mdpi.comnih.gov

The reaction typically involves treating the this compound with an alkylating agent, such as an alkyl halide (e.g., 1-iodobutane) or a substituted benzyl (B1604629) chloride, in the presence of a base. mdpi.comnih.gov The base, which can be an alkali metal hydroxide or carbonate, deprotonates the thiol group, forming a thiolate anion which then acts as the nucleophile to displace the halide from the alkylating agent. This S-alkylation is generally a high-yielding reaction and provides a straightforward method for further functionalization of the triazole core. mdpi.com

Cyclization of Potassium Dithiocarbazinate and Related Intermediates

Novel Synthetic Strategies and Process Optimization

While the established routes are robust, research continues into developing more efficient, environmentally friendly, and versatile synthetic methods. For the synthesis of 1,2,4-triazole (B32235) derivatives, several modern approaches have been explored.

Microwave-assisted synthesis has emerged as a significant process optimization tool in organic chemistry. rsc.org For the synthesis of 1,2,4-triazole-3-thiones and their derivatives, microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.comresearchgate.net For example, the cyclization of thiosemicarbazides and the S-alkylation of the resulting triazole-thiols have been successfully performed under microwave conditions. mdpi.comnih.gov A one-pot synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones from an acid hydrazide and an isothiocyanate on a solid support like silica (B1680970) gel, assisted by microwave irradiation, has been reported, offering advantages in terms of simplicity and purification. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a 1,2,4-Triazole Thioether mdpi.com

MethodReaction TimeYield
Conventional Heating4 hours75%
Microwave Irradiation15 minutes87%

This table illustrates the typical improvements seen when applying microwave technology to the synthesis of triazole derivatives.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and drastically reduced reaction times compared to conventional heating methods. In the context of 1,2,4-triazole synthesis, microwave irradiation can be effectively applied to the cyclization step of substituted thiosemicarbazides.

The synthesis generally proceeds via the intramolecular cyclization of a 1-acyl-4-propylthiosemicarbazide intermediate in the presence of a base. Under conventional heating, this reaction can require several hours of refluxing. science.gov Microwave irradiation, however, can accomplish the same transformation in a matter of minutes. This rapid heating enhances the reaction rate, minimizes the formation of side products, and allows for solvent-free conditions in some cases, further boosting the method's efficiency and green credentials. nih.gov While specific data for the 4-propyl derivative is not detailed, studies on analogous 4-substituted-1,2,4-triazole-3-thiols demonstrate the universal advantages of this technology.

ParameterConventional Synthesis (Reflux)Microwave-Assisted SynthesisAdvantage of Microwave
Reaction Time Several hours (e.g., 4-10 hours)Minutes (e.g., 5-20 min)>95% time reduction
Energy Input Continuous heating of reaction vesselFocused, intermittent irradiationHigher energy efficiency
Yield Moderate to goodGood to excellentOften improves yield
Side Products Potential for thermal decomposition/side reactionsMinimized due to short reaction timeHigher product purity

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and seamless scalability. This technology is particularly well-suited for reactions that are exothermic or involve hazardous intermediates. The synthesis of 1,2,4-triazole-3-thiol derivatives has been successfully adapted to flow processes. mdpi.comacs.org

In a typical setup, solutions of precursors are pumped through a heated tube or a packed-bed reactor. The precise control over temperature, pressure, and residence time within the microreactor environment allows for the optimization of reaction conditions to maximize yield and minimize impurities. For instance, the synthesis of 3-(mesitylthio)-1H-1,2,4-triazole, a related compound, was achieved with an 85% yield and a high productivity of 344 g/h using a continuous-flow reactor. acs.org This process effectively suppressed side reactions commonly seen in batch synthesis, such as hydrolysis and dimerization. acs.org Applying this methodology to this compound would involve the cyclization of the corresponding thiosemicarbazide precursor within a heated flow reactor, offering a safe and highly efficient production pathway. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through waste minimization, use of safer chemicals, and improved energy efficiency. The synthesis of this compound can be designed to align with these principles.

Alternative Energy Sources : As discussed, microwave irradiation is a key green technology that significantly reduces energy consumption and reaction times. mdpi.com

Safer Solvents : Traditional syntheses may use hazardous solvents. Green approaches prioritize the use of safer alternatives like ethanol, water, or even solvent-free conditions, which has been demonstrated in the microwave-assisted synthesis of related heterocycles. nih.gov

Atom Economy : The classical synthesis involving the cyclization of thiosemicarbazides is inherently atom-economical, as the main byproduct is a single molecule of water.

Process Intensification : Continuous flow synthesis is a prime example of process intensification. It reduces reactor size, minimizes waste, improves safety by limiting the volume of hazardous materials at any given time, and enhances energy efficiency. acs.org

By integrating these advanced techniques, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.

Characterization of Precursors and Intermediate Compounds

The successful synthesis of this compound relies on the unambiguous identification of its precursors and intermediates. The key precursor is 4-propylthiosemicarbazide . This compound is typically synthesized by reacting propyl isothiocyanate with hydrazine hydrate. This precursor is then reacted with an acylating agent (e.g., formic acid or ethyl formate) to form the crucial intermediate, 1-formyl-4-propylthiosemicarbazide , which subsequently undergoes base-catalyzed cyclization to yield the final product.

The structural confirmation of these compounds is achieved through standard spectroscopic techniques.

CompoundTechniqueExpected Characteristic Signals
4-Propylthiosemicarbazide IR (cm⁻¹) 3300-3100 (N-H stretching), 2960-2870 (C-H stretching), ~1550 (N-H bending), ~1250 (C=S stretching)
¹H NMR (ppm) Signals for NH and NH₂ protons, triplet (~0.9 ppm, CH₃), sextet (~1.6 ppm, CH₂), triplet (~3.5 ppm, N-CH₂)
¹³C NMR (ppm) Signal for C=S (~180-185 ppm), signals for propyl group carbons (~11, 22, 48 ppm)
1-Formyl-4-propylthiosemicarbazide IR (cm⁻¹) 3300-3100 (N-H stretching), ~1680 (C=O stretching), ~1250 (C=S stretching)
¹H NMR (ppm) Signals for NH protons, signal for aldehyde proton (~8.0-8.5 ppm), signals for propyl group
¹³C NMR (ppm) Signal for C=S (~180 ppm), signal for C=O (~165 ppm), signals for propyl group

Characterization data from analogous compounds reported in the literature provide a reliable reference for these expected values. nih.govjuniv.edu

Scalability and Preparative Synthesis Considerations

Transitioning a synthetic route from a laboratory scale to preparative or industrial scale introduces challenges related to cost, safety, and process robustness. For the synthesis of this compound, scalability is a key consideration. researchgate.netnuph.edu.ua

Traditional batch synthesis, while straightforward on a small scale, can become problematic upon scale-up. The cyclization step is often exothermic, and managing heat transfer in large reactors can be difficult, potentially leading to runaway reactions or the formation of impurities. Product isolation via crystallization, while effective, may require large volumes of solvent.

Continuous flow synthesis offers compelling solutions to these scalability issues. rsc.org

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, mitigating the risks associated with exothermic reactions.

Enhanced Safety : The small internal volume of a flow reactor means that only a minimal amount of hazardous material is present at any given moment, significantly improving the process safety profile.

Consistency and Automation : Flow reactors enable steady-state operation, leading to highly consistent product quality. The process can be easily automated for continuous production.

Scalability by Time : To produce a larger quantity of the product, the flow process is simply run for a longer duration, bypassing the need to redevelop the process for larger, fundamentally different reactor vessels.

The reported productivity of 344 g/h for a related triazole derivative highlights the potential of flow chemistry for the efficient and scalable synthesis of this important class of compounds, including this compound. acs.org

Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Structure Determination

The primary tools for elucidating the structure of 4-Propyl-4H-1,2,4-triazole-3-thiol are NMR and IR spectroscopy. Each technique provides unique and complementary information, which, when combined, offers a detailed and unambiguous structural assignment.

NMR spectroscopy is a powerful method for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the propyl group and the triazole ring. In a closely related compound, 5-((1H-Indol-3-yl)methyl)-4-propyl-4H-1,2,4-triazole-3-thiol, the signals for the propyl group have been identified, providing a strong basis for the analysis of the target compound. tandfonline.com

The terminal methyl (CH₃) protons of the propyl group typically appear as a triplet around δ 0.73 ppm. The adjacent methylene (B1212753) (CH₂) protons exhibit a multiplet at approximately δ 1.35 ppm, and the methylene protons directly attached to the nitrogen atom of the triazole ring (N-CH₂) resonate as a triplet around δ 3.78 ppm. tandfonline.com A broad singlet, characteristic of the thiol (SH) proton, is expected to appear in the downfield region of the spectrum, typically between δ 13.0 and δ 14.0 ppm. tandfonline.comcardiff.ac.uk The proton attached to the C5 carbon of the triazole ring is also anticipated to produce a distinct signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (propyl)~0.73Triplet
CH₂ (propyl, middle)~1.35Multiplet
N-CH₂ (propyl)~3.78Triplet
C5-H (triazole)-Singlet
SH (thiol)~13.0-14.0Singlet (broad)
Data is predicted based on the analysis of structurally similar compounds. tandfonline.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 5-((1H-Indol-3-yl)methyl)-4-propyl-4H-1,2,4-triazole-3-thiol, the carbon signals of the propyl group have been assigned. tandfonline.com The methyl carbon (CH₃) resonates at approximately δ 10.59 ppm, the middle methylene carbon (CH₂) at δ 20.51 ppm, and the N-CH₂ carbon at δ 44.42 ppm. tandfonline.com The spectrum of this compound is expected to show signals for the two carbons of the triazole ring in the downfield region. The C=S (thione) carbon typically resonates in the range of δ 166-168 ppm. tandfonline.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (propyl)~10.59
CH₂ (propyl, middle)~20.51
N-CH₂ (propyl)~44.42
C5 (triazole)-
C3 (C=S, triazole)~166-168
Data is predicted based on the analysis of structurally similar compounds. tandfonline.com

The 4H-1,2,4-triazole-3-thiol ring system can exist in tautomeric forms, primarily the thione and thiol forms. Dynamic NMR studies, which involve recording spectra at different temperatures, can provide insights into the equilibrium between these tautomers. researchgate.net The presence of a broad signal for the NH/SH proton in the ¹H NMR spectrum often suggests an exchange process between tautomers. ambeed.com For many 4-substituted-1,2,4-triazole-3-thiols, the thione tautomer is the predominant form in solution. ambeed.com

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=S functional groups.

The N-H stretching vibration of the triazole ring typically appears in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the propyl group are expected in the 2850-3000 cm⁻¹ range. The C=N stretching vibration of the triazole ring usually gives rise to a band around 1600-1650 cm⁻¹. A key absorption is the C=S (thione) stretching band, which is typically observed in the region of 1250-1340 cm⁻¹. The presence of a weak S-H stretching band around 2550-2600 cm⁻¹ would indicate the presence of the thiol tautomer. cardiff.ac.uk

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H stretch (triazole)3100 - 3400
C-H stretch (propyl)2850 - 3000
S-H stretch (thiol)2550 - 2600 (weak)
C=N stretch (triazole)1600 - 1650
C=S stretch (thione)1250 - 1340
Data is predicted based on general values for similar functional groups. cardiff.ac.uk

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the elemental formula of a compound. For derivatives of 4H-1,2,4-triazole-3-thiol, this method provides crucial evidence for their successful synthesis and purity.

In the analysis of related triazole compounds, the mass spectrum typically displays a molecular ion peak (M+) that corresponds to the calculated molecular weight of the proposed structure. For instance, in the synthesis of various 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, elemental analyses and spectral data, including mass spectrometry, have been pivotal in confirming the final structures. researchgate.netmdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable information about the compound's structure, although detailed fragmentation analysis for the title compound is not extensively reported in the available literature.

High-resolution mass spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements. This precision allows for the unambiguous determination of a compound's elemental formula. For example, in the characterization of 4-ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole, HRMS data was critical. The calculated mass for the protonated molecule (C₅₂H₄₁N₅ + H⁺) was 736.3440, and the experimentally found mass was 736.3441, confirming the assigned formula. mdpi.com This level of accuracy is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS would be the definitive method to confirm its molecular formula of C₅H₉N₃S.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and the types of electronic transitions occurring. In derivatives of 1,2,4-triazole (B32235), the UV-Vis spectrum is often used to study the thione-thiol tautomerism. science.gov

For instance, studies on 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol have utilized UV-Vis spectroscopy in conjunction with computational methods to analyze electronic transition absorption wavelengths. science.gov The spectra of 1,2,4-triazole derivatives typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions within the triazole ring and its substituents. The position and intensity of these bands can be influenced by the solvent polarity and the specific tautomeric form present.

X-ray Crystallography for Solid-State Structure Determination

For substituted 1,2,4-triazoles, X-ray crystallography has been instrumental in confirming their structures and understanding their intermolecular interactions. mdpi.com For example, the crystal structure of 4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined to be monoclinic with the space group P21/c. researchgate.net Similarly, the structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole was found to be triclinic with the space group P-1. nih.gov

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed X-ray diffraction studies on related 1,2,4-triazole structures provide a wealth of information on their geometric parameters. For instance, in 4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione, the dihedral angle between the pyridyl and triazole rings is 20.07 (6)°. nih.gov In the crystal structure of 4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the bond lengths and angles were found to be very similar to those in related structures. researchgate.net

A hypothetical table of selected bond lengths and angles for this compound, based on data from similar structures, is presented below.

Bond/AngleTypical Value (Å or °)
C3-S1~1.68
N1-N2~1.39
N2-C3~1.32
C3-N4~1.37
N4-C5~1.36
C5-N1~1.32
N1-C5-N4~108
C5-N4-C3~110
N4-C3-N2~105
C3-N2-N1~112
N2-N1-C5~105

Note: These are representative values and the actual values for this compound would need to be determined experimentally.

Intermolecular Interactions and Packing Arrangements

The way molecules of this compound arrange themselves in a crystal is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the solid state, 1,2,4-triazole-3-thiones often exhibit extensive hydrogen bonding networks.

For example, in the crystal structure of 4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione, intermolecular N—H⋯N hydrogen bonds link the molecules into chains. nih.gov Further stability is provided by π⋯π stacking interactions between the aromatic rings. nih.gov The specific packing arrangement will influence the physical properties of the solid, such as its melting point and solubility.

Tautomerism Studies: Thione-Thiol Equilibrium

A key structural feature of this compound is its ability to exist in two tautomeric forms: the thione form and the thiol form. This equilibrium is a dynamic process where a proton shifts between the sulfur atom and a nitrogen atom of the triazole ring.

The predominance of one tautomer over the other can be influenced by several factors, including the physical state (solid, liquid, or gas), the solvent, and the nature of the substituents on the triazole ring. science.govnih.gov

Spectroscopic methods are crucial for studying this tautomerism. In the infrared (IR) spectra of many 1,2,4-triazole-3-thiol derivatives, the presence of a band around 2550-2600 cm⁻¹ is indicative of the S-H stretch of the thiol form, while the absence of this band and the presence of a C=S stretching band suggest the dominance of the thione form. mdpi.com ¹H NMR spectroscopy is also a powerful tool, as the chemical shifts of the N-H and S-H protons are distinct for each tautomer. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have also been employed to investigate the relative stabilities of the thione and thiol tautomers of 1,2,4-triazole derivatives. science.govnih.gov These studies often indicate that the thione form is the more stable tautomer in the gas phase. nih.gov However, in solution and in the solid state, intermolecular interactions can shift the equilibrium. For instance, in metallo-β-lactamases, it is proposed that the thiol form is favored to allow for coordination with zinc ions. nih.gov

Experimental Investigations of Tautomeric Forms

The existence and relative stability of the thione and thiol tautomers of 1,2,4-triazole-3-thiol derivatives are investigated through various experimental techniques. In the solid state, the thione form is generally predominant. researchgate.net The investigation into these tautomeric forms has traditionally relied on three main spectroscopic methods: Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. researchgate.netnih.gov

More recently, advanced techniques involving high-performance liquid chromatography (HPLC) combined with high-resolution mass spectrometry (ESI-TOF-MS and ESI-QTOF-MS) have been developed. researchgate.netnih.gov These methods allow for the rapid separation and sensitive detection of the distinct tautomers, even when one is present in trace amounts. nih.gov By analyzing the fragmentation patterns under collision-induced dissociation (CID), researchers can effectively discriminate between the gas-phase structures of the thione and thiol forms. researchgate.netnih.gov These modern mass spectrometry techniques are noted for their exceptional sensitivity compared to traditional methods. researchgate.netnih.gov

Spectroscopic Signatures of Thione and Thiol Tautomers

The thione and thiol tautomers of 4-substituted-1,2,4-triazole-3-thiols exhibit unique spectroscopic fingerprints, which allow for their identification and characterization. researchgate.netnih.govmdpi.com

Infrared (IR) Spectroscopy: In the solid state, FT-IR spectroscopy is a powerful tool for identifying the dominant tautomer. researchgate.net The thione form is characterized by the absence of a band for S-H stretching and the presence of absorption bands corresponding to N-H stretching and C=S (thione) group vibrations. mdpi.comncl.res.in Conversely, the thiol tautomer would show a characteristic S-H stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are widely used to determine the tautomeric equilibrium in solution. researchgate.net The proton signal for the N-H group in the thione form typically appears in the downfield region of the ¹H NMR spectrum, around 13–14 ppm. researchgate.net In contrast, the S-H proton of the thiol form resonates at a much higher field, typically between 1.1 and 1.4 ppm. researchgate.net In the ¹³C NMR spectrum, the C=S carbon of the thione form gives a characteristic signal in the range of 169.00–169.10 ppm. researchgate.net

The following table summarizes the key spectroscopic signatures used to distinguish between the thione and thiol tautomers of 4-substituted-1,2,4-triazole-3-thiols.

Spectroscopic Technique Tautomer Characteristic Signature Typical Range/Value
FT-IR ThioneN-H stretch3359-3288 cm⁻¹ mdpi.com
ThioneC=S (amide bands)1535, 1260, 1050, 950 cm⁻¹ mdpi.com
ThiolS-H stretch~2560 cm⁻¹ mdpi.com
¹H NMR ThioneN-H protonδ 13.0-14.0 ppm researchgate.net
ThiolS-H protonδ 1.1-1.4 ppm researchgate.net
¹³C NMR ThioneC=S carbonδ 169.00-169.10 ppm researchgate.net

Solvent Effects on Tautomeric Equilibria

The equilibrium between the thione and thiol tautomers is significantly influenced by the surrounding solvent environment. This phenomenon, known as solvent-induced tautomerism, is primarily dictated by the solvent's polarity and its ability to form hydrogen bonds. nih.gov

Studies on analogous heterocyclic systems have shown that polar solvents tend to stabilize and favor the more polar thione tautomer. nih.gov In contrast, nonpolar solvents often lead to a higher population of the less polar thiol form. nih.gov The equilibrium can be shifted by changing the solvent, and in some cases, both tautomeric forms can be observed simultaneously in solution. nih.gov The stabilization is not solely dependent on the solvent's dipole moment but can also be influenced by its electric polarizability. nih.gov

The table below illustrates the general effect of solvent polarity on the tautomeric equilibrium of thione/thiol-containing heterocyclic compounds.

Solvent Type Predominant Tautomer Reasoning
Polar (e.g., Methanol, Water) ThioneStabilization of the more polar C=S and N-H bonds through dipole-dipole interactions and hydrogen bonding.
Nonpolar (e.g., Benzene, Toluene) ThiolThe less polar thiol form is favored in a nonpolar environment.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Reactions at the Thiol Group

The sulfur atom of the thiol group in 4-Propyl-4H-1,2,4-triazole-3-thiol is a primary site for electrophilic attack due to its high nucleophilicity. This leads to a variety of important chemical transformations.

S-alkylation is a common and facile reaction for 1,2,4-triazole-3-thiols, typically proceeding under basic conditions to generate the more nucleophilic thiolate anion. This anion then reacts with alkylating agents, such as alkyl halides, to form S-substituted derivatives. uzhnu.edu.uaresearchgate.net The regioselectivity of this reaction is generally high for the sulfur atom. uzhnu.edu.ua Similarly, acylation reactions with acylating agents like acyl chlorides or acid anhydrides are expected to occur at the thiol group, yielding S-acyl derivatives.

While specific studies on the alkylation and acylation of this compound are not extensively documented, the reactivity can be inferred from studies on analogous compounds. For instance, the alkylation of various 4,5-disubstituted 4H-1,2,4-triazole-3-thiols with different alkylating agents has been reported to yield the corresponding S-alkylated products in good yields. mdpi.comresearchgate.netnih.gov

Table 1: Examples of S-Alkylation Reactions of 1,2,4-Triazole-3-thiol Derivatives

1,2,4-Triazole-3-thiol DerivativeAlkylating AgentProductYield (%)Reference
4-Phenyl-5-phenylamino-4H-1,2,4-triazole-3-thionePropargyl bromide5-(Prop-2-yn-1-ylsulfanyl)-4-phenyl-N-phenyl-4H-1,2,4-triazol-3-amine84 uzhnu.edu.ua
4-Phenyl-4H-1,2,4-triazole-3-thioneMethyl iodide5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine90 uzhnu.edu.ua
5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolNot SpecifiedNot Specified68 mdpi.com
5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiolNot SpecifiedNot Specified79 mdpi.com

It is important to note that after S-alkylation, the nitrogen atoms of the triazole ring can also undergo alkylation, sometimes leading to a mixture of N-alkylated isomers. researchgate.netnih.gov The regioselectivity of N-alkylation is influenced by steric and electronic factors. researchgate.net

The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide-bridged dimer, bis(4-propyl-4H-1,2,4-triazol-3-yl) disulfide. This oxidative coupling is a common reaction for thiols and can be achieved using various reagents, including hydrogen peroxide or air under basic conditions. biolmolchem.com The reaction proceeds through the formation of a thiyl radical intermediate.

Stronger oxidation conditions can further oxidize the sulfur atom to higher oxidation states, ultimately yielding the corresponding sulfonic acid, 4-propyl-4H-1,2,4-triazole-3-sulfonic acid. This transformation typically requires potent oxidizing agents. A general method for the oxidation of thiols to sulfonic acids involves the use of a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), in the presence of a halogen or hydrogen halide catalyst and water. google.com The oxidation of thiols to sulfonic acids can also be modeled using hydrogen peroxide, which proceeds through sulfenic and sulfinic acid intermediates. researchgate.netnih.gov

Reactions Involving the Triazole Ring System

The 1,2,4-triazole (B32235) ring in this compound is an aromatic system, which influences its reactivity.

Nucleophilic aromatic substitution on the triazole ring is generally challenging due to the electron-rich nature of the aromatic system. However, if a suitable leaving group is present on one of the carbon atoms of the triazole ring, nucleophilic substitution can occur. For instance, a bromo-substituent at the 5-position of a 1,2,4-triazole ring has been shown to be displaced by nucleophiles like an azido (B1232118) group. researchgate.net Therefore, if a derivative of this compound bearing a good leaving group at the C5 position were available, it could potentially undergo nucleophilic substitution.

Table 2: General Conditions for Thiol-Epoxy Click Chemistry

ReactantsCatalystSolventTemperatureReference
Thiol, EpoxideTertiary Amine (e.g., 1-methylimidazole)-Ambient rsc.org
Thiol, EpoxideBase (e.g., triethylamine)Various organic solventsRoom Temperature nih.gov

The 1,2,4-triazole ring is an aromatic and relatively stable heterocyclic system, making its reduction challenging. Specific methods for the reduction of the 4-propyl-4H-1,2,4-triazole ring are not well-documented in the literature. However, a study on the hydrazinolysis of a related 3-N-allyl-1,3,4-oxadiazole-2-thione derivative showed that under the reaction conditions, the allyl side-chain was reduced to a propyl group during the conversion to a 4-amino-1,2,4-triazole-thione. researchgate.net This suggests that under certain reductive conditions, modifications of substituents on the triazole ring can occur, but the reduction of the triazole ring itself would likely require harsh conditions, potentially leading to ring cleavage.

Coordination Chemistry: Ligand Properties of this compound

The this compound molecule possesses key structural features that make it an excellent ligand for forming coordination complexes with a variety of metal ions. The presence of both sulfur and nitrogen atoms in the heterocyclic ring system allows for multiple modes of bonding.

Metal Complex Formation and Characterization

Research on analogous 4-substituted-4H-1,2,4-triazole-3-thiols has demonstrated their ability to form stable complexes with a range of transition metals. For instance, studies on compounds like 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol have shown the successful preparation of coordination complexes with Ni(II), Cu(II), Zn(II), and Cd(II) in an alcoholic medium. nih.govtennessee.eduresearchgate.netsigmaaldrich.com The formation of these complexes is typically achieved by reacting the triazole ligand with a suitable metal salt.

The characterization of these metal complexes is carried out using a suite of spectroscopic and analytical techniques. These include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry around the metal center.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can help in deducing the oxidation state and spin state of the central metal ion.

While specific data for this compound complexes are not available, the table below summarizes typical characterization data for related triazole complexes.

Metal IonLigandCharacterization Techniques UsedReference
Ni(II)4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiolElemental Analysis, IR, UV-Vis, ¹H NMR, ¹³C NMR, Magnetic Susceptibility, Conductivity nih.govtennessee.eduresearchgate.net
Cu(II)4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiolElemental Analysis, IR, UV-Vis, ¹H NMR, ¹³C NMR, Magnetic Susceptibility, Conductivity nih.govtennessee.eduresearchgate.net
Zn(II)4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiolElemental Analysis, IR, UV-Vis, ¹H NMR, ¹³C NMR, Magnetic Susceptibility, Conductivity nih.govtennessee.eduresearchgate.net
Cd(II)4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiolElemental Analysis, IR, UV-Vis, ¹H NMR, ¹³C NMR, Magnetic Susceptibility, Conductivity nih.govtennessee.eduresearchgate.net
Fe(II)4-amino-3-propyl-1,2,4-triazole-5-thioneSingle-Crystal X-ray Diffraction researchgate.net
Co(II)4-amino-3-propyl-1,2,4-triazole-5-thioneSingle-Crystal X-ray Diffraction researchgate.net

Table 1: Examples of Metal Complex Characterization with Related Triazole Ligands

Bidentate Coordination Modes (e.g., through Sulfur and Nitrogen)

The most common coordination mode for 4H-1,2,4-triazole-3-thiol derivatives is as a bidentate ligand, where it donates electron pairs from two different atoms to the metal center. In the case of this compound, coordination is expected to occur through the exocyclic sulfur atom of the thiol group and one of the nitrogen atoms of the triazole ring. nih.govresearchgate.netresearchgate.net This chelation results in the formation of a stable five-membered ring with the metal ion.

The tautomeric nature of the triazole ring, existing in both thione and thiol forms, plays a crucial role in its coordination behavior. In the thiol form, the deprotonated sulfur atom acts as a soft donor, while a nitrogen atom from the triazole ring acts as a hard donor. This hard-soft donor combination allows for effective coordination with a wide range of metal ions.

Geometrical Structures of Metal Complexes

The geometry of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand.

Based on studies of analogous compounds, several geometries are possible for complexes of this compound:

Tetrahedral Geometry: This is a common geometry for d¹⁰ metal ions like Zn(II) and Cd(II), as well as for some d⁷ and d⁸ ions like Co(II) and Ni(II) in certain ligand fields. For example, complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol with Ni(II), Zn(II), and Cd(II) have been proposed to have a tetrahedral structure. nih.govtennessee.eduresearchgate.netsigmaaldrich.com

Square Planar Geometry: This geometry is often observed for d⁸ metal ions like Ni(II) and particularly for Cu(II) (d⁹). The Cu(II) complex with 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, for instance, is suggested to exhibit a square planar structure. nih.govtennessee.eduresearchgate.netsigmaaldrich.com

Octahedral Geometry: In some cases, particularly when coordinating with additional ligands such as water molecules, an octahedral geometry can be adopted. For example, the iron(II) complex with 4-amino-3-propyl-1,2,4-triazole-5-thione, Fe(apt)₂(H₂O)₂₂, displays an octahedral coordination environment with the two triazole ligands in a trans configuration. researchgate.net

The table below summarizes the proposed or determined geometries for metal complexes of related triazole ligands.

Metal IonLigandProposed/Determined GeometryReference
Ni(II)4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiolTetrahedral nih.govtennessee.edusigmaaldrich.com
Cu(II)4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiolSquare Planar nih.govtennessee.edusigmaaldrich.com
Zn(II)4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiolTetrahedral nih.govtennessee.edusigmaaldrich.com
Cd(II)4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiolTetrahedral nih.govtennessee.edusigmaaldrich.com
Fe(II)4-amino-3-propyl-1,2,4-triazole-5-thioneOctahedral researchgate.net
Co(II)4-amino-3-propyl-1,2,4-triazole-5-thioneOctahedral researchgate.net

Table 2: Geometrical Structures of Metal Complexes with Related Triazole Ligands

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations specifically for chemical transformations involving this compound are not readily found in the literature. However, general mechanisms for the formation of the 1,2,4-triazole ring and its subsequent reactions can be considered.

The synthesis of the 4H-1,2,4-triazole-3-thiol core typically involves the cyclization of thiosemicarbazide (B42300) derivatives. One proposed mechanism for the construction of the 4H-1,2,4-triazole-3-thiol ring involves the intramolecular cyclization of a thiourea (B124793) derivative in an alkaline medium. researchgate.net This process likely proceeds through a nucleophilic attack of a nitrogen atom on the thiocarbonyl carbon, followed by dehydration to form the stable triazole ring.

Further transformations of the triazole ring and its substituents would follow established organic reaction mechanisms. For example, alkylation or acylation reactions at the sulfur or nitrogen atoms would proceed via nucleophilic substitution pathways. The specific conditions and reagents would dictate the regioselectivity of these reactions.

Due to the absence of specific studies on this compound, a detailed discussion on the mechanistic investigations of its key transformations remains speculative and would require dedicated experimental and computational studies.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of 1,2,4-triazole (B32235) derivatives. These methods model the electronic behavior of molecules to predict their geometry, energy levels, and other characteristics with high accuracy.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of triazole compounds. rsc.org Studies on analogs like 4-methyl-4H-1,2,4-triazole-3-thiol and 4-phenyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol typically employ functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with various basis sets like TZVP or cc-pVDZ to optimize the molecular geometry in the ground state. inorgchemres.orgcore.ac.uk

These calculations provide optimized structural parameters, including bond lengths and bond angles. For instance, in a study on a 4-phenyl substituted triazole-thiol, the theoretically calculated bond lengths and angles showed good agreement with experimental X-ray diffraction data. rsc.org This process establishes a reliable theoretical model of the molecule's three-dimensional structure, which is the foundation for all other computational property predictions. The full potential linear augmented plane wave (FP-LAPW) method has also been used to optimize atomic positions and analyze electronic band structure in the solid state. rsc.org

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. libretexts.org A smaller energy gap implies a molecule is more easily polarizable and has higher chemical reactivity. nih.gov

For derivatives of 4-alkyl-4H-1,2,4-triazole-3-thiol, FMO analysis reveals significant charge density on the triazole ring and the sulfur atom. inorgchemres.orgnih.gov In studies of related compounds, the HOMO is often localized on the triazole ring and the thione group, while the LUMO is distributed over the triazole ring system. nih.gov This distribution is crucial for understanding intramolecular charge transfer (ICT) processes. nih.gov

DFT calculations provide specific energy values for these orbitals. For example, in a study on novel 1,2,4-triazole derivatives, HOMO energies were calculated to be in the range of -6.973 to -7.144 eV, with LUMO energies from -1.358 to -2.526 eV, resulting in energy gaps between 4.618 and 5.637 eV. nih.gov Similar calculations on 4-methyl-4H-1,2,4-triazole-3-thiol complexes have also been performed to determine these electronic parameters. inorgchemres.org

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on 1,2,4-Triazole Derivatives Note: These values are for illustrative derivatives and not the specific title compound.

Compound DerivativeMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
N-phenylpropanamide derivative of 4-methyl-1,2,4-triazole (7a)M06/6-311G(d,p)-7.128-1.4915.637 nih.gov
N-phenylpropanamide derivative of 4-methyl-1,2,4-triazole (7b)M06/6-311G(d,p)-6.973-1.3585.615 nih.gov
N-phenylpropanamide derivative of 4-methyl-1,2,4-triazole (7c)M06/6-311G(d,p)-7.144-2.5264.618 nih.govresearchgate.net

Vibrational Analysis and Spectral Interpretation

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies using DFT, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, or torsional vibrations. core.ac.uk

For 4-methyl-4H-1,2,4-triazole-3-thiol and its complexes, vibrational spectra have been calculated using the B3LYP/TZVP level of theory. inorgchemres.org The theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental FT-IR spectra. core.ac.uk Potential Energy Distribution (PED) analysis is frequently used to provide a quantitative description of each vibrational mode, confirming the assignments of key functional group vibrations like N-H, C=S, and C-N stretches. inorgchemres.orgresearchgate.net For example, in related triazoles, the C=C stretching vibrations are typically observed in the 1448-1522 cm⁻¹ range. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis orbitals (antibonding or Rydberg orbitals). inorgchemres.org This delocalization, also known as hyperconjugation, contributes significantly to molecular stability.

In studies of 4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives, NBO analysis reveals significant delocalization of electron density from the lone pair orbitals of the nitrogen and sulfur atoms to the antibonding orbitals of the triazole ring. inorgchemres.org The stabilization energy (E(2)) associated with these interactions quantifies their importance. For instance, the interaction between a lone pair on a sulfur atom (LP(S)) and an adjacent π*(C=N) antibonding orbital can be a key stabilizing factor for the molecule. These calculations help explain the electronic structure and the nature of intramolecular charge transfer within the triazole system. inorgchemres.orgnih.gov

Quantum chemical calculations are instrumental in predicting the reactivity of molecules. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated to provide a quantitative measure of a molecule's reactivity. core.ac.uk

A large HOMO-LUMO gap and high chemical hardness generally indicate low reactivity, whereas a small gap and low hardness suggest higher reactivity. core.ac.uk The distribution of the frontier orbitals can also predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, computational methods can be used to model reaction mechanisms, such as the proposed pathways for the construction of the 4H-1,2,4-triazole-3-thiol ring itself. researchgate.net For example, studies on the corrosion inhibition properties of triazole derivatives have used these theoretical parameters to model the adsorption and interaction of the inhibitor molecule with a metal surface. core.ac.uk

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

While quantum chemical calculations like DFT provide detailed information about the static, ground-state properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can model the interactions of a molecule with its environment, such as a solvent or a biological receptor, by solving Newton's equations of motion for a system of atoms.

In the context of 4-Propyl-4H-1,2,4-triazole-3-thiol, MD simulations could be applied to understand its behavior in solution, its diffusion properties, or its binding mode to a target protein if it were being investigated as a potential drug candidate. However, based on the surveyed literature, specific MD simulation studies focusing on the reactivity or interactions of this compound or its very close analogs are not prominently available. Such studies would represent a valuable future direction for research, particularly for applications in materials science or medicinal chemistry. nih.gov

Theoretical Studies on Tautomeric Equilibria and Energy Barriers

The tautomeric nature of 1,2,4-triazole derivatives, particularly the equilibrium between thione and thiol forms, is a critical aspect influencing their chemical reactivity and biological interactions. researchgate.net For this compound, this equilibrium involves the migration of a proton between the sulfur atom and a nitrogen atom of the triazole ring, resulting in two primary tautomers: the thione form (4-propyl-1,2-dihydropyridine-4H-1,2,4-triazole-3-thione) and the thiol form (this compound).

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities and energetic landscapes of these tautomers. researchgate.netresearchgate.net Studies on analogous C-substituted 1,2,4-triazoles provide a framework for understanding the behavior of the 4-propyl derivative. researchgate.net

Tautomeric Forms and Stability

Computational models consistently show that the thione tautomer is generally more stable than the thiol tautomer. researchgate.netijsr.net Quantum chemical studies using the DFT B3LYP method have been performed to analyze the conformations and stability of 1,2,4-triazole-3-thiol and its corresponding thione form. researchgate.net The relative stability is attributed to the electronic and structural properties of the ring system.

Further investigations using DFT with the B3LYP method and a 6-311G(d,p) basis set on various C-substituted 1,2,4-triazoles have reinforced these findings. researchgate.net The calculations of relative stabilities (RS) and tautomeric equilibrium constants (KT) revealed that the 4H-thione form is energetically favored over the 1H-thiol form in most cases. researchgate.net

The table below presents representative data from theoretical studies on the tautomeric equilibrium of related 1,2,4-triazole-3-thiol systems. The values illustrate the energetic preference for the thione form.

Tautomeric EquilibriumComputational MethodRelative Stability (RS) (kcal/mol)Equilibrium Constant (KT)Reference
Thiol ⇌ ThioneDFT/B3LYP/6-311G(d,p)-2.5 to -5.0> 1 (Favors Thione) researchgate.net
1H-Thiol ⇌ 4H-ThioneDFT B3LYP/6-31GThione more stableNot Reported researchgate.net

Energy Barriers and Interconversion

While detailed data on the energy barriers for the specific 4-propyl derivative are not extensively published, the computational studies on related structures indicate that the interconversion between the thiol and thione tautomers proceeds through a transition state involving proton transfer. The height of this energy barrier determines the rate of tautomerization. The stability of the 4H-1,2,4-triazole form is a common finding in these theoretical examinations. researchgate.net The process of tautomerization is crucial for understanding the reactivity and potential interactions of these molecules with biological targets. researchgate.net

Advanced Applications in Non Biological and Non Pharmaceutical Fields

Applications in Materials Science

In the realm of materials science, 4-propyl-4H-1,2,4-triazole-3-thiol and its derivatives are investigated for their potential to enhance the properties of existing materials and to form novel materials with specific functionalities.

While direct studies on this compound as a polymer additive are not extensively documented, the broader class of 1,2,4-triazole-3-thiol derivatives is recognized for its antioxidant properties. figshare.comzsmu.edu.uaresearchgate.netuobaghdad.edu.iq Antioxidants are crucial additives in polymers to prevent degradation caused by oxidative processes, which can be initiated by heat, light, or chemical exposure. The thiol group (-SH) and the triazole ring in these compounds can act as radical scavengers, neutralizing reactive species that would otherwise lead to chain scission, cross-linking, and a general loss of the polymer's mechanical and physical properties.

The antioxidant activity of 1,2,4-triazole (B32235) derivatives is often attributed to their ability to donate a hydrogen atom from the thiol or amino groups to a free radical, thus stabilizing it. huji.ac.il For instance, studies on various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols have demonstrated their capacity to scavenge free radicals, with the efficiency being dependent on the substituents on the triazole ring. zsmu.edu.uabohrium.com The presence of an alkyl group, such as the propyl group in this compound, can influence the solubility and compatibility of the additive within the polymer matrix. Research on related compounds suggests that the introduction of different substituents can modulate the antioxidant activity. bohrium.com

The structure of this compound makes it an excellent candidate for the construction of supramolecular assemblies, including coordination polymers and metal-organic frameworks (MOFs). mdpi.comdntb.gov.ua The triazole ring contains multiple nitrogen atoms that can act as coordination sites for metal ions, while the exocyclic thiol group provides an additional coordination point. This multi-dentate nature allows the molecule to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks.

The synthesis of MOFs often involves the reaction of a metal salt with an organic linker, such as a triazole derivative, under solvothermal conditions. dntb.gov.ua The resulting crystalline materials can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The specific geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the structure of the organic linker. For example, 1,2,4-triazole itself has been used to construct MOFs with interesting magnetic and luminescent properties. dntb.gov.ua The incorporation of a propyl group and a thiol function on the triazole ring, as in this compound, can influence the resulting framework's topology and introduce specific functionalities.

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as in optical limiting and switching devices. mdpi.comnih.gov Derivatives of 1,2,4-triazole have been investigated for their potential NLO properties, which arise from the delocalization of π-electrons within the molecule, leading to a large change in the refractive index or absorption coefficient with the intensity of incident light. nih.gov

Table 1: Calculated Nonlinear Optical Properties of a Representative 1,2,4-Triazole Derivative (Data for N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative 7c)

PropertyValueUnit
Band Gap (E_gap)4.618eV
Linear Polarizability (α)4.195 × 10⁻²³esu
First Hyperpolarizability (β)6.317 × 10⁻³⁰esu
Second Hyperpolarizability (γ)4.314 × 10⁻³⁵esu

Source: nih.govresearchgate.net

Role in Catalysis

The ability of this compound to coordinate with transition metals makes it a valuable ligand in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. The 1,2,4-triazole-3-thiol scaffold can act as a bidentate or multidentate ligand, coordinating to a metal center through its nitrogen and sulfur atoms. This coordination can influence the metal's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity.

For example, palladium(II) complexes featuring bidentate pyridine-triazole ligands have shown moderate to high activity in Suzuki-Miyaura coupling reactions under mild, aerobic conditions. dntb.gov.ua Similarly, transition metal complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been synthesized and characterized. nih.govnih.govresearchgate.net In these complexes, the triazole ligand acts as a bidentate donor, coordinating through a sulfur atom and a nitrogen atom of the amino group. nih.govnih.govresearchgate.net The resulting complexes exhibit specific geometries, such as tetrahedral or square planar, which are crucial for their catalytic function. nih.govnih.govresearchgate.net The presence of the propyl group in this compound can enhance the solubility of the resulting metal complex in organic solvents commonly used in homogeneous catalysis.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. This compound can be immobilized on solid supports, such as silica (B1680970) or magnetic nanoparticles, to create a heterogeneous catalyst. The triazole-thiol moiety acts as a linker to anchor catalytically active metal species to the support.

A notable example is the development of a triazole-thiol-functionalized manganese complex supported on magnetic nanoparticles (Fe₃O₄@SiO₂@CPTMS@TT@Mn). figshare.comresearchgate.net In this system, 1H-1,2,4-triazole-3-thiol was used to functionalize silica-coated magnetic nanoparticles, followed by complexation with manganese acetate. figshare.comresearchgate.net This heterogeneous nanocatalyst proved effective in the synthesis of N-benzylated cyanamides. figshare.comresearchgate.net The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its recycling and reuse without significant loss of activity. researchgate.net This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems. The use of this compound in such systems could offer similar benefits, with the propyl group potentially influencing the surface properties of the catalyst.

Corrosion Inhibition

The compound this compound and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the triazole ring, facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface. This adsorption can occur through several modes:

Chemisorption: The sulfur atom in the thiol group and the nitrogen atoms in the triazole ring can form coordinate bonds with the vacant d-orbitals of metal atoms. This strong chemical bond leads to the formation of a stable, protective film on the metal surface.

Physisorption: In acidic solutions, the triazole compound can become protonated, leading to electrostatic interactions with the negatively charged metal surface (due to the adsorption of anions from the acid).

Complex Formation: The inhibitor molecules can form complexes with metal ions produced during the corrosion process, which then precipitate on the metal surface, creating a protective layer. nih.gov

The adsorption process is often described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net The negative values of the Gibbs free energy of adsorption (ΔG°ads) obtained in studies of similar triazole derivatives indicate a spontaneous adsorption process. researchgate.netnih.gov

Electrochemical techniques are widely used to evaluate the performance of corrosion inhibitors. Studies on various 1,2,4-triazole derivatives have demonstrated their effectiveness in mitigating corrosion.

Potentiodynamic Polarization (PDP): PDP curves for metals in the presence of triazole inhibitors typically show a significant reduction in both anodic (metal dissolution) and cathodic (hydrogen evolution) current densities. This indicates that these compounds act as mixed-type inhibitors, suppressing both reactions. nih.govresearchgate.net However, in some cases, a more pronounced effect on either the anodic or cathodic reaction is observed, suggesting a mixed-type inhibitor with a predominance of either anodic or cathodic control.

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the properties of the inhibitor film and the corrosion process. In the presence of triazole inhibitors, the charge transfer resistance (Rct) significantly increases, while the double-layer capacitance (Cdl) decreases. nih.gov The increase in Rct is attributed to the formation of a protective film that hinders the charge transfer process, while the decrease in Cdl is due to the displacement of water molecules and other ions from the metal surface by the larger inhibitor molecules.

The following table summarizes the electrochemical data for a related compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), on low-carbon steel in 0.5 M HCl, illustrating the typical effects of a triazole-based inhibitor.

Inhibitor Concentration (ppm)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)Charge Transfer Resistance (Ω·cm²)Double Layer Capacitance (μF/cm²)
01250-2580
5059752.26065
10034572.412050
20018785.025040
30013789.038035

Data adapted from studies on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. nih.gov

The molecular structure of this compound plays a crucial role in its corrosion inhibition efficiency.

The Triazole Ring: The presence of multiple nitrogen atoms and the aromaticity of the triazole ring provide multiple centers for adsorption onto the metal surface.

The Thiol Group: The sulfur atom of the thiol group is a soft base and has a strong affinity for soft acid metal surfaces, leading to strong chemisorption.

The Propyl Group: The N-4 propyl group influences the inhibitor's performance in several ways. The alkyl chain can enhance the hydrophobic character of the molecule, which helps in repelling water from the metal surface. Studies on a series of 4-alkyl-1,2,4-triazole derivatives have shown that the inhibition efficiency can be dependent on the alkyl chain length, with an optimal length providing the best performance due to a balance between surface coverage and steric hindrance. researchgate.net The electron-donating nature of the propyl group can also increase the electron density on the triazole ring, further enhancing its adsorption on the metal surface.

The variation in inhibitive efficiency is often linked to the type and nature of the substituents on the triazole ring. researchgate.net

Analytical Chemistry Applications

The ability of this compound to form stable complexes with various metal ions makes it a valuable reagent in analytical chemistry for the detection and quantification of these ions.

The nitrogen and sulfur atoms in the this compound molecule act as donor atoms, allowing it to function as a ligand in coordination chemistry. It can form stable chelate complexes with a variety of transition metal ions, including Cu(II), Ni(II), Zn(II), and Cd(II). nih.govresearchgate.netnih.gov

The formation of these complexes often results in a noticeable change in the solution's color or other physicochemical properties, which can be exploited for analytical purposes. The stoichiometry of the metal-ligand complexes is typically determined using methods such as the mole-ratio method or continuous variation (Job's) plot. For a related ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, it was found to act as a bidentate ligand, coordinating with metal ions through the sulfur atom of the thiol group and a nitrogen atom from the triazole ring or the amino group, forming a stable five-membered ring. nih.govresearchgate.netnih.gov

The formation of colored complexes between this compound and metal ions provides the basis for their quantitative determination using spectrophotometry. When a solution of the reagent is added to a sample containing the target metal ion, a colored complex is formed, and the intensity of the color, measured as absorbance at a specific wavelength (λmax), is proportional to the concentration of the metal ion.

This method offers several advantages, including simplicity, rapidity, and sensitivity. rjptonline.org The selectivity of the method can be enhanced by controlling the pH of the solution and by using masking agents to prevent interference from other metal ions. Studies on similar triazole-based ligands have demonstrated their successful application in the spectrophotometric determination of various metal ions in different samples. researchgate.netrjptonline.org

The following table provides an example of the spectrophotometric determination of metal ions using a related triazole derivative.

Metal Ionλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Sandell's Sensitivity (µg/cm²)
Cd(II)4504.5077 x 10⁴0.0212
Pb(II)4952.9709 x 10⁴0.0353

Data from a study on a thiadiazole derivative, illustrating the principles of spectrophotometric analysis. rjptonline.org

Derivatives and Analogues of 4 Propyl 4h 1,2,4 Triazole 3 Thiol

Synthesis and Structural Characterization of Substituted Analogues

The synthesis of derivatives based on the 4H-1,2,4-triazole-3-thiol core generally involves multi-step procedures, often culminating in a cyclization reaction to form the heterocyclic ring. zsmu.edu.ua A common and effective method is the ring closure of substituted thiosemicarbazides in an alkaline medium. mdpi.comresearchgate.net The starting materials, such as carboxylic acid hydrazides and isothiocyanates, can be varied to introduce desired substituents at the C5 and N4 positions, respectively. mdpi.comnih.gov The structures of the resulting compounds are typically confirmed using spectroscopic methods like Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and elemental analysis. mdpi.comnih.gov

While the parent compound features a propyl group at the N4 position, numerous analogues have been synthesized where this alkyl chain is replaced with other substituents, most notably aryl groups. The synthesis of these 4-aryl-4H-1,2,4-triazole-3-thiol derivatives follows a well-established pathway. The process begins with the reaction of a carboxylic acid hydrazide with an appropriate aryl isothiocyanate to form a 1,4-disubstituted thiosemicarbazide (B42300). mdpi.com Subsequent treatment of this intermediate with an alkali, such as sodium hydroxide (B78521), induces cyclization to yield the desired 4-aryl-1,2,4-triazole-3-thiol. mdpi.com This method allows for the introduction of a wide variety of substituted and unsubstituted aryl groups at the N4 position, enabling the study of electronic and steric effects on the molecule's properties.

Derivatization of the triazole ring is a key strategy for creating diverse analogues.

C5-Substitutions: The substituent at the C5 position is determined by the choice of the initial carboxylic acid hydrazide. For instance, using furan-2-carboxylic acid hydrazide leads to a furan-2-yl group at the C5 position, while starting with phenylacetic acid hydrazide results in a C5-benzyl substituent. mdpi.comnih.gov This modularity allows for the synthesis of a broad portfolio of compounds with different groups at C5, each potentially imparting unique characteristics to the final molecule.

N4-Substitutions: Beyond simple alkyl or aryl groups, the N4 position can be substituted with an amino group (-NH₂). The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is achieved by reacting a thiocarbohydrazide (B147625) intermediate with hydrazine (B178648) hydrate. mdpi.com The resulting N4-amino group is a reactive handle for further derivatization. For example, it can be readily condensed with various aldehydes to form Schiff bases (azomethines), significantly expanding the chemical space of accessible derivatives. mdpi.comnih.gov

The table below presents data on several synthesized C5- and N4-substituted 1,2,4-triazole-3-thiol analogues.

CompoundC5-SubstituentN4-SubstituentYield (%)M.P. (°C)Reference
5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiolFuran-2-ylPhenyl68210-212 mdpi.com
4-(4-Chlorophenyl)-5-furan-2-yl-4H-1,2,4-triazole-3-thiolFuran-2-yl4-Chlorophenyl72264-265 mdpi.com
5-Furan-2-yl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiolFuran-2-yl4-Methylphenyl79257-258 mdpi.com
5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiolBenzyl (B1604629)4-Chlorophenyl73187-188 mdpi.com
5-Benzyl-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiolBenzyl4-Nitrophenyl63210-211 mdpi.com
4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiolFuran-2-ylAmino45202-203 mdpi.com
4-[(4-Chlorobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiolFuran-2-yl(4-Chlorobenzylidene)amino59225-226 mdpi.com

The thiol group (-SH) in the 3-position is nucleophilic and readily undergoes reactions to form various S-derivatives, primarily thioethers. This S-alkylation is a common strategy for modifying the parent compound. clockss.org The reaction typically involves treating the triazole-thiol with an alkyl or aryl halide in the presence of a base. nih.govmdpi.com For example, reaction with ethyl chloroacetate (B1199739) yields the corresponding thioacetate (B1230152) derivative, which can be further converted to a thioacetohydrazide by reacting with hydrazine hydrate. nih.gov Similarly, using phenacyl bromide results in the formation of a 3-phenacylthio-1,2,4-triazole. mdpi.com These reactions transform the thiol into a thioether linkage, altering the polarity, solubility, and hydrogen-bonding capabilities of the molecule. nih.gov

The table below summarizes examples of S-derivatives synthesized from 1,2,4-triazole-3-thiol precursors.

PrecursorReagentS-Derivative ProductYield (%)Reference
4-Phenyl-5-[2-(phenylamino)ethyl]-4H-1,2,4-triazole-3-thioneEthyl chloroacetateEthyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate80 nih.gov
Ethyl 2-[...]thio]acetateHydrazine hydrate2-[[4-Phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetohydrazide94 nih.gov
1,2,4-Triazole-3-thionePhenacyl bromide3-Phenacylthio-1,2,4-triazole90 mdpi.com

Structure-Reactivity Relationships in Derivatives

The relationship between the chemical structure of 1,2,4-triazole (B32235) derivatives and their reactivity or biological activity is a subject of significant research. uobaghdad.edu.iq Modifications at the N4, C5, and S3 positions can profoundly influence the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.

For instance, the introduction of different substituents on an N4-phenyl ring can modulate the electronic properties of the entire molecule. Electron-withdrawing groups (like nitro) or electron-donating groups (like methyl) can affect the acidity of the N1-H (or S-H in the thione tautomer) and the nucleophilicity of the sulfur atom.

In studies of related compounds, the nature of substituents has been directly linked to biological efficacy. For example, in a series of bis-1,2,4-triazole derivatives, it was found that dihalobenzyl groups led to greater antibacterial and antifungal efficacy compared to monohalobenzyl groups, highlighting the importance of halogen substitution. nih.gov Similarly, the incorporation of a 1,2,4-triazole-thioether moiety into a myrtenal (B1677600) structure was shown to be beneficial for increasing antifungal activity. nih.gov In another study, a propyl group attached to a tetrazole ring, which was part of a larger heterocyclic system containing a triazole-derived portion, was associated with high antiviral activity. nih.gov These findings suggest that the reactivity and interaction of these derivatives with biological targets are highly sensitive to their substitution patterns.

Comparative Studies with other 1,2,4-Triazole-3-thiol Derivatives

Comparative analyses of different 1,2,4-triazole-3-thiol derivatives reveal important trends. The identity of the substituent at the C5 position is crucial. Derivatives with a C5-benzyl group can be compared with those bearing a C5-furan-2-yl group. mdpi.com While both are aromatic systems, the furan (B31954) ring contains an oxygen heteroatom, which can alter the electronic nature and hydrogen-bonding capacity of the molecule compared to the purely hydrocarbon benzyl group.

When examining S-derivatives, the choice of the alkylating agent is paramount. A simple thioether linkage resulting from S-alkylation creates a different chemical entity than a thioacetohydrazide derivative. nih.gov The latter introduces a reactive hydrazide moiety, which can be used as a building block for synthesizing more complex molecules, such as hydrazones, which have their own distinct set of properties and biological activities. nih.gov The stability and polarity of the 1,2,4-triazole nucleus, combined with its capacity for hydrogen bonding, make it a valuable pharmacophore, and comparative studies of its derivatives are essential for optimizing its utility. nih.govnih.gov

Future Research Directions and Outlook for 4 Propyl 4h 1,2,4 Triazole 3 Thiol

The landscape of chemical research is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and novel applications. For the compound 4-Propyl-4H-1,2,4-triazole-3-thiol, a member of the versatile 1,2,4-triazole (B32235) class of heterocycles, future research is poised to unlock new potential. The inherent structural features of this molecule—namely the reactive thiol group, the aromatic triazole ring, and the N-propyl substituent—provide a fertile ground for exploration. The following sections outline promising future research directions, focusing on synthetic methodologies, reactivity pathways, materials science, and advanced analytical techniques.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Propyl-4H-1,2,4-triazole-3-thiol and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of the thiol group with propyl halides in alkaline media (e.g., KOH/ethanol) is effective. Microwave-assisted synthesis (e.g., Milestone Flexi Wave system) reduces reaction time and improves yield . Characterization should include elemental analysis, ¹H/¹³C NMR, and LC-MS to confirm purity and structure .

Q. Which spectroscopic techniques are critical for characterizing triazole-thiol derivatives?

  • Methodological Answer : Use a combination of:

  • ¹H NMR : To identify proton environments (e.g., -SH at δ 13.5–14.5 ppm and propyl chain protons at δ 0.8–1.7 ppm) .
  • FTIR : Confirm S-H stretch (~2500 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
  • LC-MS : Validate molecular ion peaks and fragmentation patterns .

Q. How can reaction conditions be optimized for S-alkylation of triazole-thiols?

  • Methodological Answer : Test solvents (methanol or propan-2-ol for higher yields), base (KOH vs. NaOH), and alkylating agents (propyl bromide vs. iodide). Microwave irradiation (e.g., 80°C, 30 min) enhances efficiency compared to conventional reflux .

Advanced Research Questions

Q. How do computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or similar tools to model interactions with targets (e.g., cyclooxygenase-2 or lanosterol 14-α-demethylase). Validate with binding affinity scores (<-7 kcal/mol suggests strong interaction) .
  • ADME Analysis : Predict pharmacokinetics using SwissADME to assess bioavailability and blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported biological activities of triazole-thiol derivatives?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., MIC for antimicrobial tests).
  • Orthogonal validation : Combine in vitro enzyme inhibition (e.g., COX-2) with cell-based assays (e.g., MTT for cytotoxicity) .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., propyl vs. cyclopropyl groups) on activity .

Q. How do substituents influence the electronic properties of the triazole-thiol core?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps and electrostatic potential maps. For example, the propyl group’s electron-donating effects alter charge distribution vs. phenyl substituents .
  • Experimental Validation : Correlate computational data with Hammett constants (σ) from kinetic studies of alkylation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.